2-Cyclopropoxy-4-iodo-1-nitrobenzene
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Overview
Description
2-Cyclopropoxy-4-iodo-1-nitrobenzene is an organic compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol . It is a derivative of nitrobenzene, featuring a cyclopropoxy group at the second position, an iodine atom at the fourth position, and a nitro group at the first position on the benzene ring. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-iodo-1-nitrobenzene typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by iodination and cyclopropoxylation. For instance, a Friedel-Crafts acylation can be used to introduce the cyclopropoxy group, followed by nitration and iodination . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-4-iodo-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with catalysts such as Ru
Properties
Molecular Formula |
C9H8INO3 |
---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-iodo-1-nitrobenzene |
InChI |
InChI=1S/C9H8INO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
UEUZFQBPIUEASY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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